Cas no 2034341-83-6 (methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate)
![methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate structure](https://www.kuujia.com/scimg/cas/2034341-83-6x500.png)
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- methyl N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate
- methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
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- Inchi: 1S/C17H18N4O4S2/c1-25-17(22)20-14-3-5-15(6-4-14)27(23,24)19-11-16(13-7-10-26-12-13)21-9-2-8-18-21/h2-10,12,16,19H,11H2,1H3,(H,20,22)
- InChI Key: KDXSZFIKIXAHRT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(=O)OC)(NCC(C1=CSC=C1)N1C=CC=N1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 590
- Topological Polar Surface Area: 139
- XLogP3: 1.8
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-8093-5μmol |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-20μmol |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-10μmol |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-4mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-15mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-10mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-100mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-2mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-5mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-8093-3mg |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate |
2034341-83-6 | 3mg |
$63.0 | 2023-09-08 |
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
Compound CAS No 2034341-83-6: Methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
The compound methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate, with CAS number 2034341-83-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a methyl group, a pyrazole ring, a thiophene moiety, and a sulfamoyl group. These structural features contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Its structure suggests that it may exhibit activity against various therapeutic targets, including enzyme inhibitors and receptor modulators. The presence of the pyrazole ring, a five-membered aromatic heterocycle, is particularly notable as it is often associated with anti-inflammatory and anticancer properties. Similarly, the thiophene moiety is known for its ability to enhance drug solubility and bioavailability, making this compound an attractive candidate for further research.
The synthesis of methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate involves a series of intricate organic reactions. Researchers have employed advanced techniques such as Suzuki coupling and Stille coupling to construct the core framework of the molecule. These methods ensure high yields and excellent purity, which are critical for subsequent biological evaluations.
In terms of biological activity, this compound has shown potential in inhibiting key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in various cancers. Additionally, preliminary assays indicate that it may possess anti-inflammatory properties by modulating cytokine production. These findings underscore the versatility of this compound in addressing multiple therapeutic areas.
The structural uniqueness of methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate also makes it an ideal candidate for further structural optimization. By modifying specific functional groups or introducing new substituents, researchers can potentially enhance its potency and selectivity for specific targets. Such modifications could lead to the development of next-generation drugs with improved efficacy and reduced side effects.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular structure and conformational dynamics, which are essential for understanding its interactions with biological systems.
In conclusion, methyl N-(4-{[2-(1H-pyrazol-1-yL)-2-(thiophen=3=ylethyll sulfamoyl}phenyll carbamate, CAS No 2034341=83=6, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound holds great potential for contributing to the development of innovative treatments across various disease areas.
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